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For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Ethynylphenyl)methanamine is a bifunctional organic molecule that has garnered interest
in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive
primary amine and a terminal alkyne group on a phenyl ring, makes it a versatile building block
for the synthesis of more complex molecular architectures. The ethynyl group can participate in
various coupling reactions, such as the Sonogashira coupling and click chemistry, while the
methanamine moiety allows for amide bond formation, reductive amination, and other
nucleophilic reactions. This guide provides a comprehensive overview of the known chemical
properties and structural features of (4-Ethynylphenyl)methanamine.

Chemical Structure and Identification

The chemical structure of (4-Ethynylphenyl)methanamine consists of a benzene ring
substituted with an ethynyl group (-C=CH) at the para position relative to a methanamine group
(-CH2NH2).

Molecular Formula: CoHoNJ[1]

IUPAC Name: (4-ethynylphenyl)methanamine[1]
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SMILES: C#CC1=CC=C(C=C1)CN[1]
InChl: InChI=1S/COHIN/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H,7,10H2[1]
InChiKey: JQYMHUXNIQEVSX-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of (4-Ethynylphenyl)methanamine is
presented in the table below. It is important to note that while some experimental data is
available, many properties are computationally predicted and should be used as a guide.

Property Value Source

Molecular Weight 131.17 g/mol PubChem[2]

Monoisotopic Mass 131.0735 Da PubChem][3]

Physical Form Solid or liquid Sigma-Aldrich[4]

pKa (predicted) 9.33 (for benzylamine) ECHEMI, ChemicalBook[2][5]
XlogP (predicted) 1.0 PubChemLite[3]

Topological Polar Surface Area 26 A2 PubChem|[2]

Storage Temperature ;:;: sealed in dry, dark BLD Pharm[6]

Spectroscopic Data

Detailed experimental spectra for (4-Ethynylphenyl)methanamine are not readily available in
the public domain. However, based on the analysis of structurally similar compounds, the
following characteristic spectral features can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

IH NMR:
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e Aromatic protons: Signals are expected in the aromatic region (typically & 7.0-7.5 ppm). Due
to the para-substitution, a pattern of two doublets is anticipated.

» Methylene protons (-CH2-): A singlet is expected for the benzylic protons, likely in the range
of 6 3.8-4.0 ppm.

» Amine protons (-NH2): A broad singlet is expected, the chemical shift of which can vary
depending on the solvent and concentration.

Alkynyl proton (-C=CH): A singlet is expected around & 3.0 ppm.

13C NMR:

o Aromatic carbons: Multiple signals are expected in the aromatic region (& 120-140 ppm).
o Methylene carbon (-CHz-): A signal is anticipated around & 45-50 ppm.

o Alkynyl carbons (-C=C-): Two distinct signals are expected in the range of d 80-90 ppm.

Infrared (IR) Spectroscopy (Predicted)

e N-H stretch: A medium to weak absorption is expected in the region of 3300-3500 cm~1 for
the primary amine.

e C=C-H stretch: A sharp, weak to medium absorption is anticipated around 3300 cm™1.

o C=C stretch: A weak absorption is expected in the region of 2100-2140 cm~1.

o C-H aromatic stretch: Absorptions are expected just above 3000 cm™1,

o C=C aromatic stretch: Multiple absorptions are anticipated in the 1450-1600 cm~1 region.

e C-N stretch: An absorption is expected in the 1020-1250 cm~1 range.

Mass Spectrometry (MS)

The electron ionization mass spectrum would be expected to show a molecular ion peak (M*)
at m/z = 131. The fragmentation pattern would likely involve the loss of the amine group and
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other characteristic fragments of the benzyl and ethynyl moieties. Predicted collision cross-
section values for various adducts are available.[3]

Synthesis

A definitive, detailed experimental protocol for the synthesis of (4-
Ethynylphenyl)methanamine is not widely published. However, plausible synthetic routes can
be devised based on standard organic chemistry transformations. Two potential synthetic
pathways are outlined below.

Synthesis Workflow 1: Reductive Amination of 4-
Ethynylbenzaldehyde

This approach involves the reaction of 4-ethynylbenzaldehyde with an ammonia source,
followed by reduction of the resulting imine.

Ammonia Source
@—Ethynylbenzaldehyde) [ (e.g., NH40AC)

Condensation

Imine Intermediate Reducing Agent
(e.g., NaBH4, H2/Pd-C)

Reduction

64-Ethynylphenyl)methanamine)

Click to download full resolution via product page

Caption: Reductive amination of 4-ethynylbenzaldehyde.

Experimental Protocol (General Procedure):

e Imine Formation: 4-Ethynylbenzaldehyde is dissolved in a suitable solvent (e.g., methanol or
ethanol). An ammonia source, such as ammonium acetate or a solution of ammonia in
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methanol, is added. The reaction mixture is stirred, often with mild heating, to facilitate the
formation of the imine intermediate. The progress of the reaction can be monitored by thin-
layer chromatography (TLC).

e Reduction: Once the imine formation is complete, a reducing agent is added to the reaction
mixture. Common reducing agents for this transformation include sodium borohydride
(NaBHa4) or catalytic hydrogenation (Hz gas with a palladium on carbon catalyst). The
reaction is typically stirred at room temperature until the reduction is complete.

o Workup and Purification: The reaction is quenched, and the product is extracted into an
organic solvent. The organic layer is then washed, dried, and concentrated under reduced
pressure. The crude product can be purified by column chromatography or distillation to yield
(4-Ethynylphenyl)methanamine.

Synthesis Workflow 2: Reduction of 4-
Ethynylbenzonitrile

This pathway involves the reduction of the nitrile group of 4-ethynylbenzonitrile to the primary
amine.

o Reducing Agent
@-Ethyny'benzon't“@ Qe.g., LiAIH4, H2/Raney NiD

Redugtion

64-Ethynylphenyl)methanamine)

Click to download full resolution via product page

Caption: Reduction of 4-ethynylbenzonitrile.

Experimental Protocol (General Procedure):

e Reduction: 4-Ethynylbenzonitrile is dissolved in an anhydrous aprotic solvent, such as diethyl
ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). A strong
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reducing agent, most commonly lithium aluminum hydride (LiAlH4), is added portion-wise at
a reduced temperature (e.g., 0 °C). Alternatively, catalytic hydrogenation using Raney nickel
as the catalyst can be employed. The reaction mixture is then typically stirred at room
temperature or with gentle heating.

e Workup and Purification: The reaction is carefully quenched with water and an aqueous base
(e.g., NaOH solution) to decompose the excess reducing agent and precipitate the aluminum
salts. The resulting mixture is filtered, and the organic layer is separated. The aqueous layer
is extracted with an organic solvent. The combined organic extracts are dried and
concentrated to give the crude product. Purification is typically achieved by column
chromatography or distillation.

Applications in Drug Development

The unique structural features of (4-Ethynylphenyl)methanamine make it an attractive
scaffold for the synthesis of novel bioactive molecules. The terminal alkyne can be used as a
handle to introduce the molecule into larger structures or to attach it to other pharmacophores.
The primary amine provides a site for modification to modulate physicochemical properties
such as solubility and basicity, which are crucial for drug-like characteristics.

While specific drugs containing the (4-Ethynylphenyl)methanamine core are not prominently
documented, the ethynylphenyl moiety is present in various compounds investigated for
therapeutic applications. These compounds often target a range of biological pathways, and
the introduction of the methanamine group could provide a vector for further derivatization to
optimize potency, selectivity, and pharmacokinetic profiles.

Due to the lack of specific information on the biological targets and signaling pathways directly
modulated by (4-Ethynylphenyl)methanamine, a generalized diagram of its potential role in
drug discovery is presented.
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Caption: Role in lead optimization and screening.

Safety Information

(4-Ethynylphenyl)methanamine is associated with several hazard classifications. It is crucial

to handle this compound with appropriate personal protective equipment in a well-ventilated

area.
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Hazard Statements:[1][2]

e H302: Harmful if swallowed.

e H312: Harmful in contact with skin.

o H314: Causes severe skin burns and eye damage.

e H332: Harmful if inhaled.

o H335: May cause respiratory irritation.

Precautionary Statements:[4]

e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

Conclusion

(4-Ethynylphenyl)methanamine is a valuable synthetic intermediate with significant potential
in the design and synthesis of novel compounds for drug discovery and materials science. Its
bifunctional nature allows for a wide range of chemical modifications. While detailed
experimental data on its physicochemical properties and biological activity are not extensively
available in the public domain, this guide provides a summary of the current knowledge and
predictive data to aid researchers in its application. Further experimental investigation is
warranted to fully characterize this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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